2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester

Description

Chemical Structure and Properties

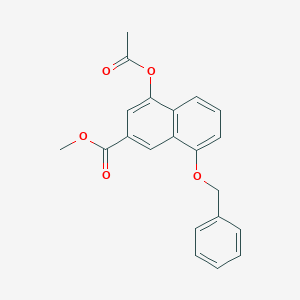

The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester (CAS: 144003-45-2) is a naphthalene derivative with a carboxylate ester backbone. Its molecular formula is C₂₁H₁₈O₅, with a molar mass of 350.36 g/mol . The structure features:

- An acetyloxy group (-OAc) at position 2.

- A phenylmethoxy group (-OCH₂C₆H₅) at position 8.

- A methyl ester (-COOCH₃) at the carboxylic acid position.

These substituents confer distinct physicochemical properties. The phenylmethoxy group enhances lipophilicity, while the acetyloxy group may influence reactivity in hydrolysis or substitution reactions. The methyl ester contributes to moderate polarity, balancing solubility in organic solvents.

Properties

IUPAC Name |

methyl 4-acetyloxy-8-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-14(22)26-20-12-16(21(23)24-2)11-18-17(20)9-6-10-19(18)25-13-15-7-4-3-5-8-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCWGCLZDTZAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C=CC=C2OCC3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. The process can be carried out using the following steps:

Esterification: The carboxylic acid group of 2-Naphthalenecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

Acetylation: The hydroxyl group on the naphthalene ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

Phenylmethoxylation: The phenylmethoxy group is introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or phenylmethoxy groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

Signal Transduction: Modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities, differing in substituents, ester groups, or halogenation. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Reactivity and Stability

- The 5,7-dimethoxy groups enhance electron density on the naphthalene ring, possibly altering UV absorption profiles compared to the target compound .

- Chlorinated Derivative (CAS 127265-99-0) : The 8-chloro substituent improves chemical stability due to chlorine’s electron-withdrawing effect. However, the 4-hydroxy group increases polarity, reducing lipophilicity (logP ~1.27) compared to the target compound’s acetyloxy group .

Ester Group Influence

- Ethyl Ester Analogs (e.g., CAS 137932-77-5) : Ethyl esters (e.g., C₁₅H₁₆O₄, 260.29 g/mol) exhibit slightly lower polarity than methyl esters, increasing lipid solubility. For instance, the ethyl ester in CAS 137932-77-5 has a molar volume of ~260.29 mL/mol, suggesting better membrane permeability than methyl esters .

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-(phenylmethoxy)-, methyl ester, also known by its IUPAC name methyl 4-acetyloxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylate, is a complex organic compound characterized by a naphthalene ring substituted with various functional groups. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and unique biological activities.

- Molecular Formula : C22H20O6

- Molecular Weight : 380.4 g/mol

- IUPAC Name : Methyl 4-acetyloxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylate

- Canonical SMILES : CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OCC3=CC=CC=C3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties.

The mechanism of action involves the modulation of specific molecular pathways. The compound can interact with enzymes involved in metabolic pathways, potentially leading to altered biological responses. For instance, it may inhibit certain enzymes that play a role in inflammation or cancer cell proliferation.

Antimicrobial Activity

A study conducted on various derivatives of naphthalene compounds demonstrated significant antimicrobial activity against a range of bacteria and fungi. The compound showed effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Properties

In vitro studies have suggested that 2-naphthalenecarboxylic acid derivatives can induce apoptosis in cancer cell lines. The compound was observed to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study evaluated the anti-inflammatory effects of the compound in a rat model induced with carrageenan. Administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent. -

Case Study on Anticancer Activity :

In a study assessing the effects on MCF-7 cells, treatment with varying concentrations of the compound led to increased levels of caspase-3 activity, suggesting that it promotes apoptosis through intrinsic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.